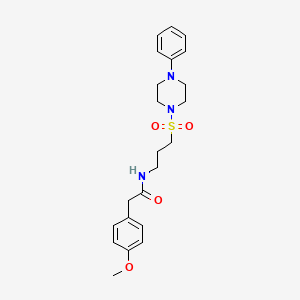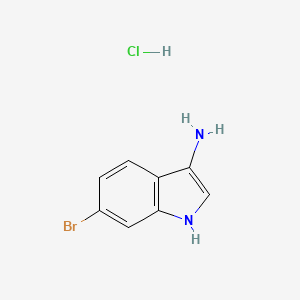
2-(4-methoxyphenyl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-methoxyphenyl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide" is a chemical entity that appears to be related to a class of compounds with various biological activities. While the exact compound is not directly mentioned in the provided papers, similar structures are discussed, which often include a methoxyphenyl group, a piperazinyl moiety, and a sulfonamide or acetamide linkage. These structural motifs are common in molecules with antimicrobial, antitumor, and receptor antagonist properties .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For example, the synthesis of 4-methoxycarbonyl-2-azetidinone-1-sulfonic acid derivatives starts from a dimethoxybenzyl-methoxycarbonyl-phthalimido-azetidinone and involves cycloaddition reactions . Another related compound, AC90179, was synthesized from p-tolylmethylamine in three steps with a 46% overall yield . These examples suggest that the synthesis of the compound would likely involve a series of reactions including amide bond formation, sulfonamide linkage creation, and possibly aromatic substitutions.
Molecular Structure Analysis
The molecular structure of compounds similar to the one often includes a phenyl ring, a methoxy group, and a piperazine ring. The spatial arrangement of these groups can significantly affect the biological activity of the compound. For instance, the stereochemistry of azetidinone derivatives was found to be crucial for antimicrobial activity . The crystal structure of related compounds reveals the importance of the conformation of the acetamide moiety and the orientation of the amide groups .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the functional groups present. The amide and sulfonamide linkages are key sites for reactions. For example, the acyl iminium salt, an intermediate in the synthesis of β-lactams, can be converted into β-lactams by treatment with diazabicyclo compounds . The presence of a methoxy group can also influence the electronic properties of the aromatic system, affecting its reactivity in substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure. The presence of polar groups like amides and sulfonamides contributes to the solubility in polar solvents and possibly affects the compound's ability to cross biological membranes, as seen in the blood-brain barrier penetration of [11C]AC90179 . The crystal structure analysis of similar compounds provides insights into their solid-state properties, such as hydrogen bonding patterns and thermal stability .
Applications De Recherche Scientifique
Selective Serotonin Receptor Antagonism
A study by Liao et al. (2000) discusses compounds related to 2-(4-Methoxyphenyl)-N-(3-((4-Phenylpiperazin-1-yl)sulfonyl)propyl)acetamide, focusing on their role as potent and selective 5-HT(1B/1D) antagonists. The research highlights their pharmacological evaluation, indicating potential applications in treating conditions influenced by serotonin receptors, such as depression or migraines (Liao et al., 2000).
Enzyme Inhibition for Therapeutic Purposes
Another study by Virk et al. (2018) explores the synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide via both conventional and microwave-assisted protocols. These compounds were evaluated for their inhibition potential against specific enzymes, showing promising results in terms of therapeutic applications, particularly for conditions requiring enzyme modulation (Virk et al., 2018).
Polymorphism Control in Drug Formulation
Takeguchi et al. (2015) discuss the control of polymorphism in the formulation of pharmaceutical compounds, focusing on ASP3026 as a case study. This research is crucial for understanding how different crystal forms of a drug can affect its stability, solubility, and overall efficacy. Such studies are vital for the development of solid formulations of new drugs, including those related to this compound (Takeguchi et al., 2015).
Adrenolytic Activity for Cardiovascular Conditions
Research by Malawska et al. (2002) delves into the synthesis and testing of derivatives for adrenolytic activity, which is significant for treating cardiovascular conditions such as hypertension and arrhythmias. The study highlights the potential of certain compounds to act as antiarrhythmic and antihypertensive agents, suggesting a possible research avenue for compounds similar to this compound (Malawska et al., 2002).
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-29-21-10-8-19(9-11-21)18-22(26)23-12-5-17-30(27,28)25-15-13-24(14-16-25)20-6-3-2-4-7-20/h2-4,6-11H,5,12-18H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXURHHMFADIOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3,5-Dimethylpyrazol-1-yl)-2-(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)pyridazin-3-one](/img/structure/B3017893.png)
![N-[(2-Chloro-1,3-oxazol-4-yl)methyl]but-2-ynamide](/img/structure/B3017897.png)
![N-(4-methylcyclohexyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3017900.png)
![t-Butyl {2-[4-(chloromethyl)oxazol-5-yl]ethyl}-carbamate](/img/structure/B3017901.png)
![Methyl 2-[(5-cyclopropyl-2-methylpyrazol-3-yl)amino]acetate](/img/structure/B3017902.png)

amine hydrochloride](/img/structure/B3017905.png)
![2-{[5-(Diethylsulfamoyl)-2-methylphenyl]carbamoyl}benzoic acid](/img/structure/B3017906.png)

![2-Bromo-5-(7-oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazole](/img/structure/B3017909.png)

![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(2,3,4,5,6-pentafluorophenyl)methylidene]benzenecarbohydrazide](/img/structure/B3017911.png)

